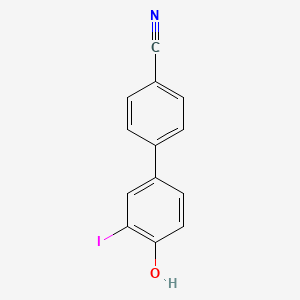
4'-Hydroxy-3'-iodo-biphenyl-4-carbonitrile
Cat. No. B1336674
Key on ui cas rn:
460746-47-8
M. Wt: 321.11 g/mol
InChI Key: GGJLASJZXUIMAG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Patent
US07538138B2
Procedure details


To a solution of 4-hydroxy-4′-cyanobiphenyl (6.00 g, 30.8 mmol), sodium iodide (4.61 g, 30.8 mmol) and sodium hydroxide (1.23 g, 30.8 mmol) in methanol (90 mL) at 0° C. was added an aqueous solution of sodium hypochlorite (47 mL of 5.25% Clorox™, 2.29 g, 30.8 mmol) over 45 minutes. The mixture was stirred cold for 1 hour, warmed to ambient temperature and diluted with sodium thiosulfate solution (10 mL), water (80 mL) and adjusted to a pH of 7 by addition of sodium dihydrogen phosphate. The mixture was extracted with dichloromethane (2×90 mL). The combined organic extracts were dried (Na2SO4), filtered and concentrated under reduced pressure to give a white powder. The solid was crystallized from dichloroethane/hexane and chromatographed on silica with dichloromethane to give the titled compound (5.19 g, 53%). MS (DCI) m/z 339 [M+NH4+]+;






Name
sodium thiosulfate
Quantity
10 mL
Type
solvent
Reaction Step Three


Name
Yield
53%
Identifiers


|
REACTION_CXSMILES
|
[OH:1][C:2]1[CH:7]=[CH:6][C:5]([C:8]2[CH:13]=[CH:12][C:11]([C:14]#[N:15])=[CH:10][CH:9]=2)=[CH:4][CH:3]=1.[I-:16].[Na+].[OH-].[Na+].Cl[O-].[Na+].P([O-])(O)(O)=O.[Na+]>CO.S([O-])([O-])(=O)=S.[Na+].[Na+].O>[OH:1][C:2]1[CH:3]=[CH:4][C:5]([C:8]2[CH:13]=[CH:12][C:11]([C:14]#[N:15])=[CH:10][CH:9]=2)=[CH:6][C:7]=1[I:16] |f:1.2,3.4,5.6,7.8,10.11.12|
|
Inputs


Step One
|
Name
|
|
|
Quantity
|
6 g
|
|
Type
|
reactant
|
|
Smiles
|
OC1=CC=C(C=C1)C1=CC=C(C=C1)C#N
|
|
Name
|
|
|
Quantity
|
4.61 g
|
|
Type
|
reactant
|
|
Smiles
|
[I-].[Na+]
|
|
Name
|
|
|
Quantity
|
1.23 g
|
|
Type
|
reactant
|
|
Smiles
|
[OH-].[Na+]
|
|
Name
|
|
|
Quantity
|
47 mL
|
|
Type
|
reactant
|
|
Smiles
|
Cl[O-].[Na+]
|
|
Name
|
|
|
Quantity
|
90 mL
|
|
Type
|
solvent
|
|
Smiles
|
CO
|
Step Two
|
Name
|
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
P(=O)(O)(O)[O-].[Na+]
|
Step Three
|
Name
|
sodium thiosulfate
|
|
Quantity
|
10 mL
|
|
Type
|
solvent
|
|
Smiles
|
S(=S)(=O)([O-])[O-].[Na+].[Na+]
|
|
Name
|
|
|
Quantity
|
80 mL
|
|
Type
|
solvent
|
|
Smiles
|
O
|
Conditions


Temperature
|
Control Type
|
AMBIENT
|
Stirring
|
Type
|
CUSTOM
|
|
Details
|
The mixture was stirred cold for 1 hour
|
|
Rate
|
UNSPECIFIED
|
|
RPM
|
0
|
Other
|
Conditions are dynamic
|
1
|
|
Details
|
See reaction.notes.procedure_details.
|
Workups


EXTRACTION
|
Type
|
EXTRACTION
|
|
Details
|
The mixture was extracted with dichloromethane (2×90 mL)
|
DRY_WITH_MATERIAL
|
Type
|
DRY_WITH_MATERIAL
|
|
Details
|
The combined organic extracts were dried (Na2SO4)
|
FILTRATION
|
Type
|
FILTRATION
|
|
Details
|
filtered
|
CONCENTRATION
|
Type
|
CONCENTRATION
|
|
Details
|
concentrated under reduced pressure
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
to give a white powder
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
The solid was crystallized from dichloroethane/hexane
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
chromatographed on silica with dichloromethane
|
Outcomes


Product
Details
Reaction Time |
1 h |
|
Name
|
|
|
Type
|
product
|
|
Smiles
|
OC1=C(C=C(C=C1)C1=CC=C(C=C1)C#N)I
|
Measurements
| Type | Value | Analysis |
|---|---|---|
| AMOUNT: MASS | 5.19 g | |
| YIELD: PERCENTYIELD | 53% | |
| YIELD: CALCULATEDPERCENTYIELD | 52.5% |
Source


|
Source
|
Open Reaction Database (ORD) |
|
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |
